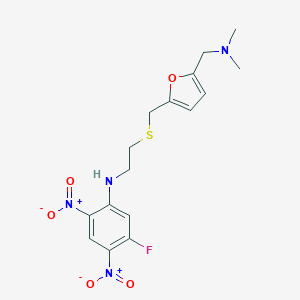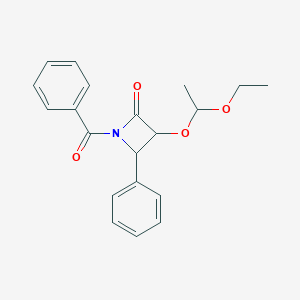
醋酸甲羟孕酮
描述
醋酸美仑孕酮是一种合成的孕激素类药物,主要用于动物繁殖。它未获准用于人类。该化合物用作动物园和其他庇护所中圈养动物的植入式避孕药,以及作为饲料添加剂以促进牛的生长。 醋酸美仑孕酮是孕酮的衍生物,以其对孕激素受体的高亲和力而闻名 .
科学研究应用
醋酸美仑孕酮有几个科学研究应用:
动物繁殖: 它被用来控制牛和其他动物的发情周期,从而更易于管理繁殖计划.
生长促进: 作为饲料添加剂,它促进牛的生长,从而增加肉产量.
发情同步: 它用于发情同步方案,以提高肉牛人工授精的效率.
研究研究: 它被用于各种研究研究,以了解其对动物生理和繁殖的影响.
作用机制
醋酸美仑孕酮通过作为孕激素受体的激动剂来发挥作用。已发现它对恒河猴子宫中孕激素受体的亲和力为孕酮的 73%。 通过与孕激素受体结合,它模拟天然孕酮的作用,导致排卵抑制和发情周期的调节 .
生化分析
Biochemical Properties
Melengestrol acetate is a progestogen, meaning it is an agonist of the progesterone receptor . It has been found to possess 73% of the affinity of progesterone for the progesterone receptor in rhesus monkey uterus . This interaction with the progesterone receptor is crucial for its role in animal reproduction .
Cellular Effects
Melengestrol acetate’s interaction with the progesterone receptor influences various cellular processes. As a progestogen, it can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Melengestrol acetate primarily involves its action as a progestogen. It binds to the progesterone receptor, acting as an agonist .
Temporal Effects in Laboratory Settings
Given its use in animal reproduction and as a feed additive, it is likely that its effects are stable over time .
Dosage Effects in Animal Models
The effects of Melengestrol acetate can vary with different dosages in animal models
Metabolic Pathways
Melengestrol acetate is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Transport and Distribution
Given its role as a progestogen, it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its role as a progestogen, it is likely that it is localized to areas of the cell where the progesterone receptor is present .
准备方法
合成路线和反应条件
醋酸美仑孕酮的合成涉及多个步骤。关键中间体是 6-甲基-16-脱氢孕烯醇酮乙酸酯。该过程从薯蓣皂苷元转化为 3-甲苯磺酸酯衍生物开始。该衍生物的溶剂解得到 3,5-环类固醇,然后氧化形成酮。与甲基镁碘反应得到两种异构体甲醇,其中 α-异构体占主导地位。在乙酸存在下进行溶剂解可逆转环丙基甲基转化,得到同系烯丙基乙酸酯。 然后去除皂苷元侧链,得到所需的产物 .
工业生产方法
醋酸美仑孕酮的工业生产涉及产物的皂化,然后用氯苯醌进行奥本纳氧化和脱氢生成 4,6-二烯。 在强迫条件下进行乙酰化完成合成 .
化学反应分析
反应类型
醋酸美仑孕酮会发生各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件
氧化: 该产物用吡啶氯铬酸 (PCC) 氧化生成酮。
还原: 还原反应可以用常见的还原剂如氢化铝锂 (LiAlH4) 进行。
取代: 取代反应通常涉及亲核试剂,如乙酸.
主要形成的产物
相似化合物的比较
醋酸美仑孕酮类似于其他 17α-羟基孕酮衍生物,例如:
- 醋酸氯地孕酮
- 醋酸氯甲地孕酮
- 醋酸环丙孕酮
- 醋酸地孕酮
- 羟基孕酮己酸酯
- 醋酸甲羟孕酮
- 醋酸美雄孕酮
- 醋酸甲地孕酮
- 醋酸奥沙特隆
属性
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKABVSQKJNZBH-DWNQPYOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048184 | |
| Record name | Melengestrol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2919-66-6 | |
| Record name | Melengestrol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2919-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melengestrol acetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melengestrol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MELENGESTROL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Melengestrol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melengestrol acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELENGESTROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W5HDS3936 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of melengestrol acetate (MGA)?
A: MGA is a synthetic progestin, meaning it mimics the action of the naturally occurring hormone progesterone. It primarily exerts its effects by binding to progesterone receptors, primarily in the hypothalamus and pituitary gland. [, , ]
Q2: How does MGA binding to progesterone receptors affect the reproductive system?
A: This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. Consequently, the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland is suppressed, ultimately preventing ovulation and estrus. [, , ]
Q3: What are the downstream effects of MGA on ovarian activity?
A: MGA administration generally leads to a decrease in follicular development. While studies show that MGA can increase the number of follicles >1.0 cm in diameter during treatment, this effect is temporary. [] It also impacts the levels of circulating reproductive hormones, including progesterone and estradiol. [, , ]
Q4: What is the molecular formula and weight of MGA?
A: The molecular formula of MGA is C24H32O4, and its molecular weight is 384.52 g/mol. [, ]
Q5: Is there any spectroscopic data available for MGA?
A: While the provided abstracts don't delve into detailed spectroscopic analysis, gas-liquid chromatography methods have been employed to quantify MGA in various biological matrices, including bovine tissue. []
Q6: Does MGA exhibit any catalytic properties?
A: MGA is primarily classified as a synthetic hormone and is not known to possess significant catalytic properties in biological systems. Its activity predominantly revolves around its hormonal effects. [, , ]
Q7: Have any computational studies been conducted on MGA?
A7: The provided abstracts do not mention specific computational studies, like QSAR modeling or molecular docking simulations, performed with MGA.
Q8: What are the regulatory considerations surrounding the use of MGA?
A: While the abstracts don't explicitly detail specific SHE regulations, the use of MGA, as a veterinary drug, is subject to regulatory oversight. For instance, the presence of MGA in edible tissues is monitored, and the Food and Drug Administration (FDA) sets tolerance levels for residues in food products. []
Q9: How is MGA absorbed, distributed, metabolized, and excreted (ADME) in cattle?
A: Research indicates that MGA is effectively absorbed orally. [, ] While the provided abstracts don't delve into detailed metabolic pathways, they highlight that MGA metabolites can be detected in various biological samples, including plasma and urine. [] One study suggests that the presence of MGA can impact the metabolism of 3-methylindole, a compound implicated in bovine respiratory disease. []
Q10: What are the primary in vivo applications of MGA in livestock?
A: MGA is widely used for estrus synchronization in beef heifers to facilitate artificial insemination. [, , , , , ] It's also employed to improve feed utilization and potentially enhance growth performance in feedlot heifers. [, , ]
Q11: Are there any in vitro studies investigating the effects of MGA on cell cultures?
A: Yes, research suggests that MGA can influence the differentiation of muscle-derived cells in both bovine and murine cell culture models, potentially promoting adipogenesis (fat cell formation). []
Q12: What are the known toxicological effects of MGA in animals?
A: While generally considered safe for use in livestock when administered at recommended doses, studies have explored potential toxicological effects. For instance, one study suggested a potential link between long-term MGA use and uterine pathology in a coati, although further research is needed to confirm this association. [] Another study indicated that MGA might exacerbate pulmonary edema induced by 3-methylindole in sheep. []
Q13: Have any biomarkers been identified for monitoring MGA treatment response?
A: While the provided abstracts don't point to specific biomarkers for MGA response, researchers often monitor changes in circulating reproductive hormones, such as progesterone and estradiol, as indicators of MGA's effects on the reproductive axis. [, , ]
Q14: What analytical techniques are used to quantify MGA in biological samples?
A: Gas-liquid chromatography, often coupled with electron capture detection, has been a prominent method for quantifying MGA levels in tissues like fat, liver, muscle, and kidney. []
Q15: How do the dissolution and solubility properties of MGA affect its bioavailability?
A: While the provided abstracts don't delve into the specifics of MGA's dissolution and solubility profiles, it's known that its formulation and delivery methods influence its bioavailability. For instance, its incorporation into feed aims to ensure adequate absorption from the gastrointestinal tract. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



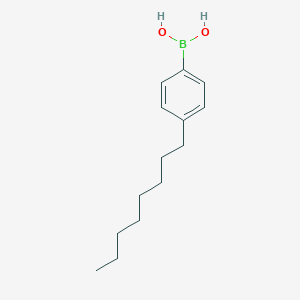


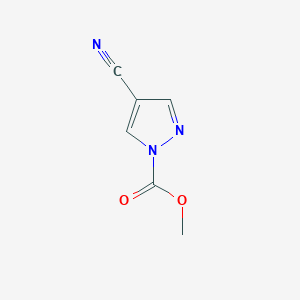
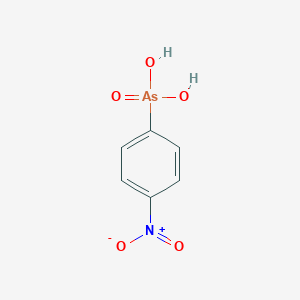
![5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride](/img/structure/B135206.png)



![N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide](/img/structure/B135214.png)
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
